Lead bis(p-octylphenolate)
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Overview
Description
Lead bis(p-octylphenolate) is an organometallic compound with the molecular formula C₂₈H₄₂O₂Pb. It is characterized by the presence of lead coordinated to two p-octylphenolate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead bis(p-octylphenolate) can be synthesized through the reaction of lead(II) acetate with p-octylphenol in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, allowing the formation of the desired organometallic complex. The reaction can be represented as follows:
Pb(CH₃COO)₂+2C₈H₁₇C₆H₄OH→Pb(C₈H₁₇C₆H₄O)₂+2CH₃COOH
Industrial Production Methods: Industrial production of lead bis(p-octylphenolate) involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Lead bis(p-octylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and corresponding phenolic derivatives.
Substitution: It can participate in substitution reactions where the phenolate ligands are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or other nucleophiles can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Lead oxide and octylphenol derivatives.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Lead bis(p-octylphenolate) has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of lead-based nanomaterials.
Catalysis: Acts as a catalyst in various organic reactions.
Industrial Chemistry: Employed in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of lead bis(p-octylphenolate) involves the coordination of lead to the phenolate ligands, which stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets include nucleophiles and oxidizing agents, which interact with the lead center to facilitate the desired transformations .
Comparison with Similar Compounds
Lead bis(phenolate): Similar structure but without the octyl group.
Lead bis(p-tert-butylphenolate): Contains tert-butyl groups instead of octyl groups.
Uniqueness: Lead bis(p-octylphenolate) is unique due to the presence of the long octyl chains, which impart distinct solubility and reactivity properties compared to other lead phenolates. This makes it particularly useful in applications requiring specific solubility characteristics .
Properties
CAS No. |
84394-98-9 |
---|---|
Molecular Formula |
C28H42O2Pb |
Molecular Weight |
618 g/mol |
IUPAC Name |
lead(2+);4-octylphenolate |
InChI |
InChI=1S/2C14H22O.Pb/c2*1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h2*9-12,15H,2-8H2,1H3;/q;;+2/p-2 |
InChI Key |
JLYATELDAHVHGW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCC1=CC=C(C=C1)[O-].[Pb+2] |
Origin of Product |
United States |
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